molecular formula C15H22ClNO3 B14312236 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride CAS No. 110925-95-6

3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride

Katalognummer: B14312236
CAS-Nummer: 110925-95-6
Molekulargewicht: 299.79 g/mol
InChI-Schlüssel: XTSXJDISPWNQPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride typically involves the reaction of 3-(piperidin-1-ylmethyl)phenol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various industrial and research purposes .

Eigenschaften

CAS-Nummer

110925-95-6

Molekularformel

C15H22ClNO3

Molekulargewicht

299.79 g/mol

IUPAC-Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c17-15(18)7-10-19-14-6-4-5-13(11-14)12-16-8-2-1-3-9-16;/h4-6,11H,1-3,7-10,12H2,(H,17,18);1H

InChI-Schlüssel

XTSXJDISPWNQPV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCC(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.